(2,6-Dimethyl-4-pyridinyl)acetic acid hydrochloride
CAS No.: 1909316-91-1
Cat. No.: VC8085407
Molecular Formula: C9H12ClNO2
Molecular Weight: 201.65
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1909316-91-1 |
---|---|
Molecular Formula | C9H12ClNO2 |
Molecular Weight | 201.65 |
IUPAC Name | 2-(2,6-dimethylpyridin-4-yl)acetic acid;hydrochloride |
Standard InChI | InChI=1S/C9H11NO2.ClH/c1-6-3-8(5-9(11)12)4-7(2)10-6;/h3-4H,5H2,1-2H3,(H,11,12);1H |
Standard InChI Key | AEEXMBVGEJFSPD-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=N1)C)CC(=O)O.Cl |
Canonical SMILES | CC1=CC(=CC(=N1)C)CC(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Data
The compound (CID 121542798) is the hydrochloride salt of (2,6-dimethyl-4-pyridinyl)acetic acid. Key molecular features include:
Property | Value |
---|---|
Molecular Formula | C₉H₁₂ClNO₂ |
Molecular Weight | 201.65 g/mol |
Parent Compound (CID) | 72214380 |
IUPAC Name | 2-(2,6-dimethylpyridin-4-yl)acetic acid hydrochloride |
SMILES | CC1=NC(=CC(=C1)C)CC(=O)O.Cl |
InChI Key | AEEXMBVGEJFSPD-UHFFFAOYSA-N |
The structure consists of a pyridine ring substituted with methyl groups at positions 2 and 6, an acetic acid moiety at position 4, and a hydrochloride counterion .
Synthesis and Manufacturing
Key Synthetic Routes
The compound is synthesized via a multi-step process:
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Meerwein Arylation: Reacting 2,6-dimethyl-4-pyridinamine with vinyl acetate in the presence of HCl and NaNO₂ generates 1-carbethoxy-1-chloro-2-(2,6-dimethyl-4-pyridinyl)ethane .
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Acid Hydrolysis: The intermediate undergoes hydrolysis in acidic conditions (e.g., HCl/acetonitrile) to yield 2,6-dimethyl-4-pyridinylacetaldehyde .
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Oxidation and Salt Formation: Oxidation with NaClO₂ followed by treatment with HCl produces the final hydrochloride salt .
Process Optimization
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Yield: Reported yields range from 80–92% for intermediate steps, with final product purity exceeding 95% (HPLC) .
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Key Reagents: Sodium chlorite (NaClO₂) and hydrochloric acid are critical for oxidation and salt formation .
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in polar solvents (e.g., acetonitrile, water) due to ionic character .
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Stability: Hygroscopic; requires storage under inert conditions .
Acidity and pKa
The acetic acid moiety has an estimated pKa of ~4.3 (similar to substituted acetic acids), while the pyridine nitrogen exhibits a pKa of ~10.3 (based on Williams’ pyridine data) .
Applications in Research
Pharmaceutical Intermediate
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Thienopyridine Analogues: Serves as a precursor for anticoagulants (e.g., prasugrel derivatives) due to structural similarity to thienopyridine scaffolds .
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Fluorinated Probes: Potential use in ¹⁹F NMR pH indicators, leveraging pyridine’s electronic tunability .
Chemical Biology
Analytical Characterization
Spectroscopic Data
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